1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine
Description
1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine is a piperazine derivative featuring a bibenzothiophene core linked to the piperazine nitrogen. Piperazine derivatives are widely studied for their diverse pharmacological activities, including neuroprotection, serotonin receptor modulation, and anticancer effects . This compound’s structural uniqueness lies in its sulfur-containing heteroaromatic system, which may enhance metabolic stability and receptor affinity compared to simpler arylpiperazines .
Properties
Molecular Formula |
C20H18N2S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[2-(1-benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine |
InChI |
InChI=1S/C20H18N2S2/c1-3-14(15-7-12-23-18(15)5-1)20-13-16-17(4-2-6-19(16)24-20)22-10-8-21-9-11-22/h1-7,12-13,21H,8-11H2 |
InChI Key |
OYQMPLBCUUGIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C4=C5C=CSC5=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bibenzo[b]thiophen]-4-yl)piperazine typically involves the coupling of a piperazine derivative with a bibenzo[b]thiophene precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions . These reactions are carried out under inert conditions, often using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring undergoes alkylation and arylation reactions due to its nucleophilic nitrogen centers. A primary synthetic route involves palladium-catalyzed cross-coupling between 4-bromobenzo[b]thiophene derivatives and piperazine under Buchwald-Hartwig conditions . This method achieves moderate to high yields (65–85%) and is critical for constructing the core structure.
Example Reaction Pathway:
Condensation Reactions
The compound participates in Schiff base formation and hydrazone synthesis via its primary amine groups. For instance:
-
Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) forms hydrazone derivatives under acidic conditions, as demonstrated in thiazolylhydrazine-piperazine hybrids .
-
Condensation with ketones (e.g., benzophenones) yields benzhydryl derivatives, enhancing lipophilicity for improved biological activity .
Sulfonylation and Acylation
The piperazine nitrogen reacts with sulfonyl chlorides and acylating agents:
These modifications are pivotal for tuning solubility and target affinity .
Salt Formation
Protonation of the piperazine nitrogen with HCl produces the hydrochloride salt, enhancing water solubility for pharmaceutical formulations . The reaction proceeds quantitatively under ambient conditions:
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit diverse pharmacological profiles based on substituent effects:
Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance anticancer activity, while lipophilic substituents improve CNS penetration .
Electrophilic Aromatic Substitution
The bibenzo[b]thiophene moiety undergoes nitration and halogenation at electron-rich positions. For example:
-
Nitration with HNO₃/H₂SO₄ selectively targets the 4'-position of the thiophene ring.
-
Bromination using NBS yields 2-bromo derivatives, enabling further cross-coupling reactions.
Deprotection and Functionalization
Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) to regenerate free amines for subsequent reactions . This step is critical in multi-step syntheses of hybrid molecules.
Comparative Reactivity of Structural Analogs
Scientific Research Applications
1-([2,4’-Bibenzo[b]thiophen]-4-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-([2,4’-Bibenzo[b]thiophen]-4-yl)piperazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives vary significantly based on substituent groups. Key structural analogs include:
Key Observations :
- Bibenzothiophene vs. Biphenyl : The bibenzothiophene core may offer enhanced metabolic stability and receptor binding due to sulfur’s electron-rich nature compared to biphenyl derivatives .
- Substituent Effects : Methoxy (in biphenyl-piperazines) improves neuroprotection, while trifluoromethyl groups (e.g., TFMPP) enhance 5-HT1B selectivity . Bulkier substituents (e.g., benzhydryl) correlate with cytotoxic activity .
Receptor Interactions and Selectivity
- Serotonin Receptors :
- 5-HT1A : Arylpiperazines with extended 4-substituents (e.g., phthalimido groups) exhibit high 5-HT1A affinity (Ki = 0.6 nM) . The bibenzothiophene group’s planar structure may similarly favor 5-HT1A interactions.
- 5-HT1B : 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) shows 65-fold selectivity for 5-HT1B over 5-HT1A . Bibenzothiophene’s larger surface area might reduce 5-HT1B selectivity compared to smaller substituents.
- Adrenoceptors: Piperazines like buspirone display weak α1-adrenoceptor intrinsic efficacy, while bibenzothiophene’s bulk may further diminish adrenergic activity .
Pharmacological and Physicochemical Properties
Notes:
Biological Activity
1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine typically involves multi-step organic reactions that include the formation of the piperazine ring and the introduction of the bibenzo[b]thiophene moiety. Various methods have been reported, including the use of palladium-catalyzed cross-coupling reactions which allow for the functionalization of the piperazine scaffold.
Biological Activity Overview
The biological activities of 1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that derivatives of piperazine exhibit varying degrees of antimicrobial properties. For instance, compounds similar to 1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine have shown promising results against Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like chloramphenicol .
- Anticancer Properties : The compound has been evaluated for its anti-proliferative effects against several cancer cell lines. In vitro studies demonstrate that modifications to the piperazine structure can enhance cytotoxicity against various cancer types, including breast and prostate cancers . The mechanism often involves inducing apoptosis and inhibiting cell proliferation pathways.
- Antidiabetic Effects : Piperazine derivatives have been studied for their potential as antidiabetic agents. Some compounds have shown significant inhibition of α-glucosidase activity, suggesting a role in managing blood glucose levels . The structure-activity relationship indicates that specific substitutions on the piperazine ring can enhance this activity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine. Key findings include:
- Substituent Effects : The presence and position of substituents on the piperazine ring significantly influence biological activity. For example, electron-donating groups tend to enhance potency against certain targets while electron-withdrawing groups may reduce activity .
- Aromaticity and Planarity : The incorporation of aromatic systems such as bibenzo[b]thiophene enhances binding affinity to biological targets due to increased π-π stacking interactions and hydrophobic effects .
Case Studies
Several studies provide insights into the biological efficacy of 1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine:
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard treatments. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Cytotoxicity in Cancer Models : In vitro assays using MTT assays revealed that certain derivatives showed IC50 values significantly lower than established chemotherapeutics, indicating potential as lead compounds in cancer therapy .
- Diabetes Management : Research on piperazine derivatives indicated effective inhibition of α-glucosidase with promising IC50 values compared to acarbose, suggesting potential for development as antidiabetic medications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine derivatives, and how can reaction conditions be optimized?
- Answer : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-(4-fluorobenzyl)piperazine derivatives are prepared using benzoyl chlorides in dichloromethane (DCM) with bases like N,N-diisopropylethylamine (DIPEA) under microwave-assisted conditions (50°C, 10 min) . Optimization involves solvent selection (e.g., DCM or ethanol), temperature control, and catalyst screening. Purification methods like flash chromatography or crystallization (e.g., with diethyl ether) are critical for isolating high-purity products .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Answer : Analytical techniques such as ¹H NMR , ¹³C NMR , and elemental analysis are standard for structural validation. For example, ¹H NMR (CDCl₃) of 4-(4-fluorobenzyl)piperazin-1-ylmethanone shows aromatic proton signals at δ 7.32–7.00 ppm and piperazine methylene peaks at δ 3.82–2.47 ppm . High-performance liquid chromatography (HPLC) with micellar or microemulsion mobile phases can resolve degradation products and impurities .
Q. What preliminary biological assays are suitable for screening its pharmacological potential?
- Answer : Initial screening should include cytotoxicity assays on cancer cell lines (e.g., liver HUH7, breast MCF7) using MTT or similar viability tests. For example, 1-(4-substitutedbenzoyl)piperazine derivatives showed IC₅₀ values <10 μM in hepatocellular carcinoma models . Dose-response studies (e.g., 0.1–100 μM) over 24–72 hours are recommended to assess time-dependent effects .
Advanced Research Questions
Q. How can conflicting data on metabolic stability be resolved for piperazine-based compounds?
- Answer : Discrepancies in metabolism studies (e.g., sex-dependent differences in rat liver microsomes) require kinetic analysis of cytochrome P450 isoforms. For instance, oxidative metabolism of flunarizine to 1-[bis(4-fluorophenyl)methyl]piperazine (M-1) showed male rats > female rats in clearance rates . Use LC-MS/MS to quantify metabolites (e.g., M-1, M-2, M-3) and correlate with enzyme activity assays .
Q. What advanced analytical methods are available for detecting trace residues or degradation products?
- Answer : UPLC-ESI/MS/MS and HPLC-FLD (fluorescence detection) achieve ppb-level sensitivity for piperazine residues in biological matrices . For example, a 2016 method detected piperazine in urine using LC-MS with a LOQ of 0.1 ng/mL . Impurity profiling of vortioxetine derivatives used IR and NMR to confirm structures like 1-[4-[(2,4-dimethylphenyl)thio]phenyl]-piperazine .
Q. How can structure-activity relationships (SAR) guide the design of neuroprotective derivatives?
- Answer : Modifications to the piperazine core (e.g., biphenyl or tetrahydrobenzo[d]thiazole substituents) enhance blood-brain barrier permeability. For example, (−)-N6-(2-(4-(biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264) demonstrated neuroprotection against MPP⁺-induced cytotoxicity in MN9D cells (p < 0.01) . Computational modeling of logP and polar surface area optimizes bioavailability .
Q. What experimental designs are recommended for evaluating drug-drug interaction risks?
- Answer : Conduct in vitro CYP inhibition assays using human liver microsomes. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) metabolism studies identified CYP2D6 as a key isoform . Pair with PBPK modeling to predict in vivo interactions. Clinical relevance is validated via urine metabolite profiling (e.g., detecting mCPP adulteration in cocaine users) .
Methodological Notes
- Synthetic Protocols : Prioritize microwave-assisted synthesis for reduced reaction times .
- Analytical Validation : Cross-validate NMR data with computational tools (e.g., PubChem’s InChI key) to ensure accuracy .
- Biological Testing : Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate measurements to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
